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A comprehensive analysis of the cross-reactivity profile of GSK467, a potent inhibitor of the

histone demethylase KDM5B, reveals a high degree of selectivity against other histone

demethylases. This guide provides a detailed comparison of GSK467's inhibitory activity,

supported by experimental data and protocols, to inform researchers and drug development

professionals in the field of epigenetics.

GSK467 has emerged as a valuable chemical probe for studying the biological functions of

KDM5B (also known as JARID1B or PLU1), a member of the Jumonji C (JmjC) domain-

containing family of histone lysine demethylases. KDM5B specifically removes methyl groups

from lysine 4 of histone H3 (H3K4), a modification associated with active gene transcription.

Dysregulation of KDM5B has been implicated in various cancers, making it an attractive

therapeutic target.

Selectivity Profile of GSK467
GSK467 demonstrates potent inhibition of KDM5B with a reported inhibitory constant (Ki) of 10

nM and a half-maximal inhibitory concentration (IC50) of 26 nM.[1] Extensive cross-reactivity

screening against a panel of other JmjC domain-containing histone demethylases has

confirmed its high selectivity.

A key study by Johansson et al. (2016) characterized the selectivity of GSK467 and found it to

be 180-fold more selective for KDM5B over KDM4C.[1] Furthermore, the inhibitor showed no

measurable inhibitory activity against KDM6 family members and other tested Jumonji family

demethylases at the concentrations evaluated.
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Histone
Demethylase
Family

Target IC50 (µM)
Selectivity vs.
KDM5B

KDM5 KDM5B 0.026 -

KDM4 KDM4C 4.68 180-fold

KDM6 KDM6A (UTX) >100 >3800-fold

KDM6B (JMJD3) >100 >3800-fold

Table 1: Comparative inhibitory activity of GSK467 against a selection of histone

demethylases. Data derived from Johansson C, et al. Nat Chem Biol. 2016 Jul;12(7):539-45.

Mechanism of Action and Signaling Pathway
KDM5B functions as a transcriptional repressor by demethylating H3K4me2/3 at gene

promoters, leading to a more condensed chromatin state and reduced gene expression.[2][3]

By inhibiting KDM5B, GSK467 prevents the removal of these active histone marks, thereby

maintaining a transcriptionally permissive chromatin environment and promoting the expression

of KDM5B target genes. The inhibitor acts by binding to the 2-oxoglutarate (2-OG) binding

pocket within the catalytic JmjC domain of KDM5B, competing with the endogenous cofactor.[1]

[4]

The signaling pathway below illustrates the role of KDM5B in transcriptional regulation and the

mechanism of inhibition by GSK467.
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Caption: KDM5B demethylates H3K4me3, leading to transcriptional repression. GSK467
inhibits KDM5B, maintaining active chromatin and gene expression.

Experimental Protocols
The selectivity of GSK467 was determined using a biochemical assay, typically an

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or a similar technology.

Below is a generalized protocol for such an assay.

AlphaScreen Assay for Histone Demethylase Activity
This assay measures the demethylation of a biotinylated histone H3 peptide by the respective

histone demethylase enzyme.

Materials:

Recombinant histone demethylase enzymes (KDM5B, KDM4C, KDM6A, etc.)

Biotinylated histone H3K4me3 peptide substrate

GSK467 and other control compounds

AlphaScreen Streptavidin Donor Beads

AlphaScreen Anti-unmethylated H3K4 Antibody Acceptor Beads

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

Cofactors (e.g., Ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O, α-ketoglutarate)

384-well white microplates

Procedure:

Compound Preparation: Prepare serial dilutions of GSK467 and control compounds in

DMSO. Further dilute in assay buffer to the desired final concentrations.
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Enzyme and Substrate Preparation: Dilute the histone demethylase enzymes and the

biotinylated H3K4me3 peptide substrate in assay buffer containing the necessary cofactors.

Reaction Initiation: In a 384-well plate, add the compound dilutions, followed by the enzyme

solution. Initiate the demethylation reaction by adding the peptide substrate.

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60

minutes).

Detection: Stop the reaction by adding a solution containing the AlphaScreen Donor and

Acceptor beads.

Signal Reading: Incubate the plate in the dark at room temperature for 60 minutes to allow

for bead association. Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to the enzyme activity.

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the workflow for screening and confirming histone

demethylase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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